molecular formula C30H30CaO8 B1672520 Fenoprofen calcium CAS No. 71720-56-4

Fenoprofen calcium

Cat. No.: B1672520
CAS No.: 71720-56-4
M. Wt: 558.6 g/mol
InChI Key: LZPBLUATTGKZBH-UHFFFAOYSA-L
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Description

Fenoprofen calcium is a nonsteroidal, anti-inflammatory, antiarthritic drug . It is also known as an arylacetic acid derivative . It is used to relieve pain from various conditions such as headache, dental pain, menstrual cramps, and muscle aches . Fenoprofen is also used to reduce pain, swelling, and joint stiffness from arthritis .


Synthesis Analysis

This compound can be synthesized through a clean production method which includes several steps . The process starts with m-phenoxyphenylethyl ethanol reacting to thionyl chloride in pyridine and solution, resulting in m-phenoxybenzyl chloride . This compound then reacts with sodium cyanide under the existence of a phase transfer catalyst, producing m-phenoxybenzyl phenylacetonitrile . This product reacts with dimethyl carbonate under the existence of sodium ethylate, forming m-phenoxybenzyl-alpha-methyl methylphenylacetate . This compound then reacts with liquid alkalis, producing m-phenoxybenzyl-alpha-methyl methylphenylacetate sodium . Finally, this compound reacts with calcium chloride and ethanol under the existence of EDTA, resulting in this compound .


Molecular Structure Analysis

The molecular formula of this compound is C15H14O3 . The average molecular weight is 242.2699 and the monoisotopic molecular weight is 242.094294314 . The chemical structure of this compound is Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt (2:1)- (±)-, dihydrate .


Chemical Reactions Analysis

Fenoprofen inhibits prostaglandin synthesis by decreasing the enzyme needed for biosynthesis . It is a propionic acid derivative which reversibly inhibits cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, resulting in decreased formation of prostaglandin precursors .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It is soluble in alcohol (95%) to the extent of approximately 15 mg/mL at 25°C . It is slightly soluble in water and insoluble in benzene .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Fenoprofen Calcium has been evaluated for its effectiveness in treating rheumatoid arthritis. In a study comparing Fenoprofen therapy with high-dose acetylsalicylic acid, it was found that although aspirin was slightly more effective, Fenoprofen was less toxic and preferred by some patients. This suggests Fenoprofen as a potentially useful agent in managing rheumatoid arthritis, particularly in patients with gastrointestinal intolerance to commonly used drugs (Fries & Britton, 1973).

Application in Acute Gouty Arthritis

This compound has been studied for its efficacy in treating acute gouty arthritis. A study involving patients with acute gouty arthritis treated with this compound showed that it was an effective drug with modest side effects, suggesting its utility in this application (Wanasukapunt, Lertratanakul, & Rubinstein, 1976).

Enhancing Drug Performance with Polymers

A study explored the combination of this compound Dihydrate with polymers to improve its physicochemical properties and biological performance. The aim was to achieve extended therapeutic effects and reduce drug side effects. This approach showed promise in enhancing the anti-inflammatory and analgesic activities of Fenoprofen (Ammar, Makram, & Mosallam, 2017).

Treatment of Primary Dysmenorrhea

This compound has been evaluated for its effectiveness in treating primary dysmenorrhea. A clinical trial found that both low and high doses of Fenoprofen offered significant pain relief compared to placebo and aspirin, supporting its potential application in this area [(Osathanondh et al., 1985)](https://consensusensus.app/papers/efficacy-treatment-dysmenorrhea-osathanondh/8dcae06672d055ae97a8250201640bcc/?utm_source=chatgpt).

Management of Rheumatoid Arthritis with Gold Therapy

This compound was studied in patients with rheumatoid arthritis receiving maintenance gold therapy. The study indicated that Fenoprofen was more effective than placebo in most efficacy parameters, with minimal adverse reactions. This suggests its usefulness in managing patients with rheumatoid arthritis, especially those intolerant to other drugs (Duff, Neukom, & Himes, 1976).

Fenoprofen in Comparative Studies with Other Drugs

A comprehensive review of Fenoprofen's pharmacological properties and therapeutic efficacy in rheumatic diseases highlighted its comparability in effectiveness with moderate doses of aspirin but with generally fewer and milder side-effects. Fenoprofen is seen as a viable option among non-steroidal anti-inflammatory agents for initial treatment of arthritic conditions (Brogden, Finder, Speight, & Avery, 2012).

Application in Treating Soft-Tissue Injuries

This compound was compared to aspirin in treating acute inflammatory soft-tissue injuries in a study. Results showed that Fenoprofen and aspirin were equally effective, but Fenoprofen was better tolerated, suggesting its effectiveness in treating such injuries (McIlwain, 1985).

Enhancing Solubility and Stability

Research on the physical stability and solubility of this compound in different forms showed that conversion to a liquid crystalline form could enhance its apparent solubility and stability. This finding is important for improving the drug's effectiveness and handling in various formulations (Patterson, Bary, & Rades, 2002).

Mechanism of Action

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

This compound dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .

Result of Action

The inhibition of prostaglandin synthesis by this compound dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .

Safety and Hazards

Fenoprofen may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . It may also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . These events can occur at any time during use and without warning symptoms .

Future Directions

For relief of the signs and symptoms of rheumatoid arthritis and osteoarthritis, Fenoprofen must be taken regularly as ordered by the doctor . It usually begins to work within one week, but in severe cases up to two weeks or even longer may pass before you begin to feel better . Also, several weeks may pass before you feel the full effects of this medicine . For certain conditions (such as arthritis), it may take up to 3 weeks of taking this drug regularly until you get the full benefit .

Biochemical Analysis

Biochemical Properties

Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, this compound dihydrate can reduce inflammation and alleviate pain .

Cellular Effects

This compound dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen

Dosage Effects in Animal Models

In animal models, this compound dihydrate has shown promise against endometriosis-related pain

Metabolic Pathways

This compound dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of this compound dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fenoprofen calcium involves the synthesis of Fenoprofen followed by its conversion to Fenoprofen calcium through a reaction with calcium hydroxide.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Phosphorus pentoxide", "2-Aminobenzoic acid", "Calcium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of benzene with acetic anhydride in the presence of phosphorus pentoxide to form acetylated benzene", "Step 2: Nitration of acetylated benzene with nitric acid to form 2-nitroacetylated benzene", "Step 3: Reduction of 2-nitroacetylated benzene with iron and hydrochloric acid to form 2-aminoacetylated benzene", "Step 4: Esterification of 2-aminoacetylated benzene with ethyl chloroformate to form ethyl 2-(2-amino-phenyl)acetate", "Step 5: Hydrolysis of ethyl 2-(2-amino-phenyl)acetate with sodium hydroxide to form 2-(2-amino-phenyl)acetic acid", "Step 6: Conversion of 2-(2-amino-phenyl)acetic acid to Fenoprofen through a reaction with phosphorus pentoxide", "Step 7: Conversion of Fenoprofen to Fenoprofen calcium through a reaction with calcium hydroxide" ] }

CAS No.

71720-56-4

Molecular Formula

C30H30CaO8

Molecular Weight

558.6 g/mol

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate

InChI

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2

InChI Key

LZPBLUATTGKZBH-UHFFFAOYSA-L

SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2]

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2]

Appearance

Solid powder

boiling_point

168-171 °C @ 0.11 MM HG

Color/Form

VISCOUS OIL

melting_point

168-171

71720-56-4

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

31879-05-7 (Parent)
29679-58-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Slight (calcium salt)
8.11e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fenoprofen
Fenoprofen Calcium
Fenoprofen Dihydrate, Calcium Salt
Fenoprofen, Anhydrous, Calcium Salt
Nalfon
Nalgesic

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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